methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamate group, a sulfamoyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or methoxy group, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate include:
- Methyl (4-(N-(2-methoxy-2-(p-tolyl)ethyl)sulfamoyl)phenyl)carbamate
- Ethyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-ethoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXICUCPMHJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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